molecular formula C15H19NO2 B3025766 Tasimelteon-D5 CAS No. 1962124-51-1

Tasimelteon-D5

Numéro de catalogue B3025766
Numéro CAS: 1962124-51-1
Poids moléculaire: 250.35 g/mol
Clé InChI: PTOIAAWZLUQTIO-WILSWDKCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tasimelteon-D5 is an orally bioavailable agonist of the melatonin MT1 and MT2 receptors . It is intended for use as an internal standard for the quantification of tasimelteon by GC- or LC-MS . Tasimelteon-D5 selectively binds MT1 and MT2 receptors over a panel of 160 additional receptors and enzymes at 10 µM .


Synthesis Analysis

Tasimelteon-D5 is the deuterium labeled Tasimelteon . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The synthetic method forming tasimelteon is described in detail, with its full analytical, spectroscopic, and enantiopurity characterization .


Molecular Structure Analysis

The molecular formula of Tasimelteon-D5 is C15H14D5NO2 . It has an exact mass of 250.17 and a molecular weight of 250.353 . The InChi Code for Tasimelteon-D5 is InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2 .


Chemical Reactions Analysis

Tasimelteon-D5 is intended for use as an internal standard for the quantification of tasimelteon by GC- or LC-MS . Tasimelteon inhibits forskolin-induced cAMP accumulation with EC 50 values of 0.79 and 1 nM in NIH3T3 cells expressing the MT 1 or MT 2 receptor, respectively .


Physical And Chemical Properties Analysis

Tasimelteon-D5 is a solid with a formula weight of 250.4 . It is soluble in acetonitrile, DMF, DMSO, and methanol .

Applications De Recherche Scientifique

Pharmacokinetics and Dosage

Tasimelteon-D5 is available as a 20 mg capsule under the brand name Hetlioz. It is not considered a controlled substance and lacks abuse potential. Initially, distribution is limited to a single pharmacy, but it remains accessible for patients requiring treatment .

Investigational Uses

While its primary approval is for non-24-hour sleep–wake rhythm disorder, Tasimelteon-D5 has been investigated for other conditions. Previous studies explored its potential in transient insomnia associated with shifted times, primary insomnia, and major depression. However, its current use is primarily focused on non-24-hour sleep–wake rhythm disorder .

Future Research

Ongoing research may uncover additional applications for Tasimelteon-D5, especially considering its unique mechanism of action and melatonin receptor selectivity.

Mécanisme D'action

Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2 . By activating melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain, tasimelteon has been shown to improve sleep by resynchronizing the circadian rhythm through its “non-photic” mechanism .

Safety and Hazards

Tasimelteon is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, it is recommended to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, it is recommended to check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, it is recommended to wash out mouth with copious amounts of water; call a physician .

Orientations Futures

Tasimelteon has been approved by the FDA for the treatment of nighttime sleep disturbances associated with Smith-Magenis Syndrome (SMS) . It is the first FDA-approved medication for this orphan indication . The approval of Tasimelteon for the treatment of nighttime sleep disturbances in SMS was based on a single placebo-controlled efficacy study in this rare disorder . The HETLIOZ capsules, for adults with SMS, will be immediately available and the HETLIOZ LQ liquid formulation, for children with SMS, is expected to be available in the first quarter of 2021 .

Propriétés

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOIAAWZLUQTIO-WILSWDKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tasimelteon-D5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasimelteon-D5
Reactant of Route 2
Reactant of Route 2
Tasimelteon-D5
Reactant of Route 3
Reactant of Route 3
Tasimelteon-D5
Reactant of Route 4
Reactant of Route 4
Tasimelteon-D5
Reactant of Route 5
Reactant of Route 5
Tasimelteon-D5
Reactant of Route 6
Reactant of Route 6
Tasimelteon-D5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.